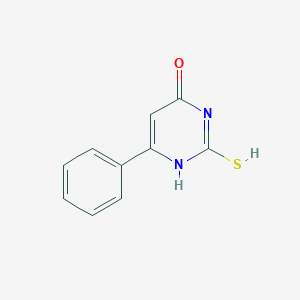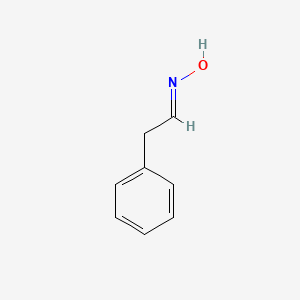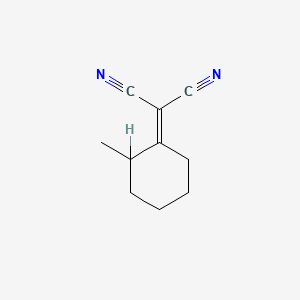
6-phenyl-2-sulfanyl-1H-pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “6-phenyl-2-sulfanyl-1H-pyrimidin-4-one” is known as 4-Hydroxy-2,2,6,6-tetramethyl-4-piperidinecarboxylic acid. This compound is a derivative of piperidine and is characterized by its unique structure, which includes a hydroxyl group and a carboxylic acid group attached to a piperidine ring. The molecular formula of this compound is C10H19NO3, and it has a molecular weight of 201.26 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2,2,6,6-tetramethyl-4-piperidinecarboxylic acid typically involves the reaction of 2,2,6,6-tetramethylpiperidine with appropriate reagents to introduce the hydroxyl and carboxylic acid functional groups. One common method involves the oxidation of 2,2,6,6-tetramethylpiperidine using an oxidizing agent such as potassium permanganate or chromium trioxide to form the corresponding carboxylic acid. The hydroxyl group can be introduced through subsequent reactions, such as hydrolysis or reduction .
Industrial Production Methods
In industrial settings, the production of 4-Hydroxy-2,2,6,6-tetramethyl-4-piperidinecarboxylic acid may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as crystallization or chromatography may be employed to isolate the compound from reaction mixtures .
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-2,2,6,6-tetramethyl-4-piperidinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The hydroxyl and carboxylic acid groups can participate in substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alcohols, amines, acid chlorides.
Major Products Formed
The major products formed from these reactions include various esters, amides, and alcohol derivatives of 4-Hydroxy-2,2,6,6-tetramethyl-4-piperidinecarboxylic acid. These derivatives can have different physical and chemical properties, making them useful for various applications .
Applications De Recherche Scientifique
4-Hydroxy-2,2,6,6-tetramethyl-4-piperidinecarboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of polymers, coatings, and other materials due to its stabilizing properties .
Mécanisme D'action
The mechanism of action of 4-Hydroxy-2,2,6,6-tetramethyl-4-piperidinecarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with these targets, modulating their activity. The compound may also act as a free radical scavenger, neutralizing reactive oxygen species and reducing oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-2,2,6,6-tetramethylpiperidine: Lacks the carboxylic acid group.
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): A stable free radical used as an oxidizing agent.
2,2,6,6-Tetramethylpiperidine-1-carboxylic acid: Lacks the hydroxyl group .
Uniqueness
4-Hydroxy-2,2,6,6-tetramethyl-4-piperidinecarboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid functional groups on the piperidine ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .
Propriétés
IUPAC Name |
6-phenyl-2-sulfanyl-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2OS/c13-9-6-8(11-10(14)12-9)7-4-2-1-3-5-7/h1-6H,(H2,11,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEKNACRTWJHOCE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N=C(N2)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC(=O)N=C(N2)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![11H-Benzo[a]carbazole](/img/structure/B7772092.png)






![N-(4-fluorophenyl)-2-[2-(2-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B7772133.png)

![8-[(2-aminophenyl)thio]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B7772141.png)



